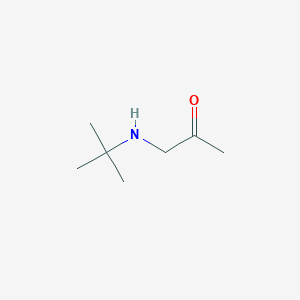

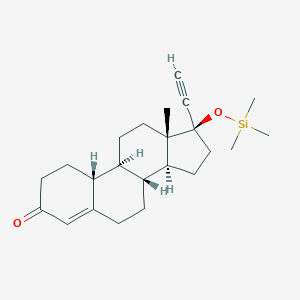

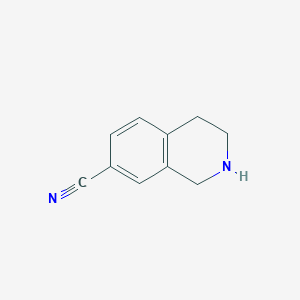

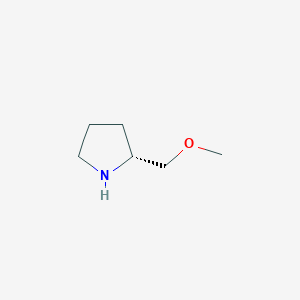

![molecular formula C5H7N3O B127623 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol CAS No. 153851-41-3](/img/structure/B127623.png)

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Theoretical Study

The compound 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole, which is structurally similar to the compound , was synthesized through a four-step process including etherification, hydrazonation, cyclization, and reduction . The final product was characterized by 1H NMR and ESI-MS/MS .

Biological Activities

Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . It’s reasonable to infer that “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” may also exhibit similar biological activities.

WDR5-WINsite Inhibitors

WDR5 is a chromatin-regulatory scaffold protein overexpressed in various cancers and a potential epigenetic drug target for the treatment of mixed-lineage leukemia . Compounds structurally similar to “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” have been discovered as potent and selective WDR5-WINsite inhibitors .

CDK2 Inhibitors

A series of exceptionally selective CDK2 inhibitors have been described using a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure . Given the structural similarity, “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” could potentially be used as a CDK2 inhibitor.

ATR Inhibitors

ATR kinase is essential to the viability of replicating cells responding to the accumulation of single-strand breaks in DNA, which is an attractive anticancer drug target based on synthetic lethality . Fused pyrimidine derivatives have been designed, synthesized, and evaluated as ATR inhibitors . “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” could potentially be used as an ATR inhibitor.

Direcciones Futuras

The future directions for the study of “6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol” could involve further exploration of its potential applications in medicinal chemistry and drug discovery. These compounds could serve as starting points for the discovery of clinically useful inhibitors for the treatment of various diseases .

Propiedades

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c9-4-1-5-6-3-7-8(5)2-4/h3-4,9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWIZDRRBDXXWIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.